1-Cyclohexylpiperidine-2,4-dione

Cancer metabolism LDHA inhibition Warburg effect

For medicinal chemists developing lactate dehydrogenase A (LDHA) inhibitors, the lack of structurally validated, synthetically tractable scaffolds with quantified target activity delays hit-to-lead progression. 1-Cyclohexylpiperidine-2,4-dione solves this by providing a crystallographically defined, moderately potent starting point (EC50 670 nM) that accelerates SAR studies. - Quantified LDHA inhibition (EC50 670 nM) enables immediate benchmarking of new analogs. - High-resolution X-ray structure (R=0.042, monoclinic P2₁) ensures reproducible docking and pharmacophore modeling. - N-cyclohexyl group confers conformational rigidity and predictable logP (~1.5-1.8) for CNS or metabolic drug design. Procurement managers benefit from reliable supply of research-grade material with defined purity, ready for global dispatch.

Molecular Formula C11H17NO2
Molecular Weight 195.262
CAS No. 91340-30-6
Cat. No. B2394080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylpiperidine-2,4-dione
CAS91340-30-6
Molecular FormulaC11H17NO2
Molecular Weight195.262
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(=O)CC2=O
InChIInChI=1S/C11H17NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h9H,1-8H2
InChIKeyIDYUUXVXLWJHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylpiperidine-2,4-dione: Scaffold Identity and Research Context


1-Cyclohexylpiperidine-2,4-dione (CAS 91340-30-6, C₁₁H₁₇NO₂, MW 195.26) is a heterocyclic building block characterized by a piperidine-2,4-dione core substituted at the N-1 position with a cyclohexyl group. The compound is classified as a cyclic imide and is structurally analogous to the glutarimide framework present in thalidomide, though it lacks the phthalimide ring fusion [1]. It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry, enabling the construction of more complex piperidine-dione derivatives through further synthetic elaboration .

1-Cyclohexylpiperidine-2,4-dione: Why N-Cyclohexyl Matters


Within the piperidine-2,4-dione class, the N-1 substituent critically influences both synthetic accessibility and biological activity. While unsubstituted piperidine-2,4-dione (CAS 50607-30-2) or alternative N-alkyl variants (e.g., 1-benzyl, 1-aryl) are available, the cyclohexyl group confers distinct lipophilicity and conformational rigidity that directly impact molecular recognition and downstream functionalization [1]. Generic substitution with a simpler analog may alter reaction outcomes in subsequent transformations (e.g., Dieckmann cyclization regioselectivity) and cannot replicate the steric and electronic profile required for specific target engagement in applications such as lactate dehydrogenase A (LDHA) inhibition or anticancer agent development [2].

1-Cyclohexylpiperidine-2,4-dione: Key Differentiating Evidence


LDHA Inhibition Evidence

1-Cyclohexylpiperidine-2,4-dione demonstrates direct inhibition of human lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect of cancer metabolism. In enzymatic assays, the compound exhibits an EC₅₀ of 670 nM for LDHA inhibition and a binding dissociation constant (Kd) of 2.41 µM, as measured by isothermal titration calorimetry (ITC) [1]. While no direct head-to-head comparator data is available for this specific scaffold, these values establish a quantitative baseline for LDHA inhibition potency within the piperidine-dione class, as referenced in patents claiming LDHA inhibitors derived from this core [2].

Cancer metabolism LDHA inhibition Warburg effect

Crystal Structure and Conformational Rigidity

X-ray crystallographic analysis of 1-cyclohexylpiperidine-2,4-dione reveals a non-planar conformation of the piperidine-2,4-dione ring, with the cyclohexyl group adopting a chair conformation and the piperidine ring in a slightly distorted half-chair [1]. This structural rigidity, confirmed by refined R-factor of 0.042 for 1798 observed reflections, provides a defined three-dimensional pharmacophore for molecular docking and structure-activity relationship (SAR) studies [2]. This contrasts with more flexible N-alkyl analogs (e.g., N-methyl or N-ethyl), which exhibit greater conformational freedom and potentially different binding orientations.

Crystallography Conformational analysis Structure-based design

Predicted Lipophilicity and ADME

Computational prediction using consensus models (ALOGPS, XLOGP3, etc.) estimates the octanol-water partition coefficient (logP) of 1-cyclohexylpiperidine-2,4-dione to be approximately 1.5–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration and cellular membrane permeability [1]. This value is higher than unsubstituted piperidine-2,4-dione (calculated logP ~ -0.5 to 0.0) due to the cyclohexyl moiety, and lower than highly lipophilic N-benzyl or N-phenyl analogs (calculated logP > 2.5), positioning this compound in a favorable range for CNS-targeted probes and oral bioavailability optimization .

Lipophilicity Drug-likeness ADME prediction

1-Cyclohexylpiperidine-2,4-dione Application Scenarios


LDHA Inhibition in Cancer Metabolism

Procure 1-cyclohexylpiperidine-2,4-dione as a validated starting point for developing LDHA inhibitors. The compound's EC₅₀ of 670 nM against human LDHA [1] provides a quantifiable benchmark for hit-to-lead optimization, enabling structure-activity relationship (SAR) exploration through modification at the C3 and C5 positions. The non-planar conformation confirmed by X-ray crystallography [2] facilitates rational design of analogs targeting hypoxic and glycolytic cancers (e.g., pancreatic, breast) as described in LDHA inhibitor patent applications [3].

Structure-Based Drug Design and Virtual Screening

Utilize the high-resolution X-ray crystal structure (R-factor = 0.042, monoclinic P2₁ space group) [1] of 1-cyclohexylpiperidine-2,4-dione as a validated 3D template for molecular docking and pharmacophore modeling. The defined conformational rigidity of the cyclohexyl-piperidinedione core ensures reproducible docking poses in virtual screening workflows targeting enzymes with glutarimide-binding pockets, such as cereblon E3 ligase modulators or aromatase inhibitors [2].

CNS-Penetrant Probe Development

Employ 1-cyclohexylpiperidine-2,4-dione as a building block for synthesizing CNS-targeted small molecules, leveraging its predicted logP (~1.5–1.8) [1] which balances blood-brain barrier permeability with aqueous solubility. The N-cyclohexyl group provides a conformationally restricted, lipophilic anchor that can be retained or modified post-synthesis. This scaffold is particularly suitable for generating analogs of psychoactive piperidines or acetylcholinesterase inhibitors, as explored in early studies of 1-cyclohexylpiperidine derivatives [2].

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